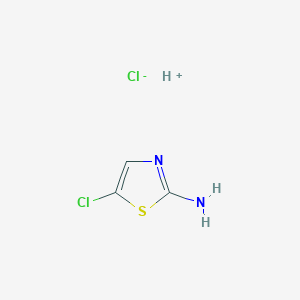

2-Amino-5-chlorothiazole, hcl

Description

Contextual Significance of Halogenated Aminothiazole Derivatives in Organic Synthesis

Halogenated aminothiazole derivatives are a class of heterocyclic compounds that play a crucial role in the field of organic synthesis. The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a key structural motif found in numerous biologically active molecules. nih.gov The introduction of a halogen atom and an amino group onto this scaffold significantly enhances its chemical reactivity and utility as a synthetic intermediate.

The presence of the amino group provides a site for various chemical modifications, including acylation, alkylation, and diazotization reactions, allowing for the construction of more complex molecular architectures. nih.govmdpi.com The halogen substituent, typically chlorine or bromine, serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of diverse libraries of compounds.

The strategic placement of the halogen and amino groups on the thiazole ring influences the regioselectivity of these reactions, offering precise control over the final product. This controlled reactivity is highly desirable in the synthesis of pharmaceuticals and other fine chemicals where specific isomers are required for biological activity.

Historical Trajectory and Evolution of Research Involving 2-Amino-5-chlorothiazole Hydrochloride

The study of thiazole and its derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. imp.kiev.ua However, focused research on halogenated aminothiazoles, including 2-Amino-5-chlorothiazole, gained momentum in the mid to late 20th century with the burgeoning field of medicinal chemistry. Initially, research was primarily centered on the synthesis and exploration of the fundamental chemical properties of these compounds. researchgate.net

A significant turning point in the research trajectory was the discovery of the biological activities of various thiazole-containing compounds. This spurred further investigation into the synthesis of novel derivatives with potential therapeutic applications. The development of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, played a pivotal role in the structural elucidation and characterization of these newly synthesized molecules, including 2-Amino-5-chlorothiazole hydrochloride. mdpi.com

In recent decades, the focus has shifted towards the utilization of 2-Amino-5-chlorothiazole hydrochloride as a key starting material in the synthesis of complex, biologically active molecules. cymitquimica.comsemanticscholar.org Its application in the development of pharmaceuticals has been a major driver of research, with numerous studies exploring its potential in creating new therapeutic agents. nih.govwisdomlib.org

Current Research Landscape and Emerging Trends for 2-Amino-5-chlorothiazole Hydrochloride

The current research landscape for 2-Amino-5-chlorothiazole hydrochloride is vibrant and multifaceted. A significant area of focus remains its application in medicinal chemistry as a scaffold for the development of new drugs. Researchers are actively exploring its use in the synthesis of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. wisdomlib.orgontosight.ai

An emerging trend is the use of 2-Amino-5-chlorothiazole hydrochloride in the development of targeted therapies. By strategically modifying the core structure, scientists aim to create molecules that can selectively interact with specific biological targets, such as enzymes and receptors, leading to more effective and less toxic treatments. nih.gov For instance, it is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole. cymitquimica.com

Another developing area is the exploration of novel synthetic methodologies that utilize 2-Amino-5-chlorothiazole hydrochloride. This includes the development of more efficient and environmentally friendly catalytic systems for cross-coupling reactions and other transformations. acs.orgnih.gov The goal is to streamline the synthesis of complex molecules derived from this versatile building block.

Furthermore, there is growing interest in the material science applications of thiazole derivatives. While still in its early stages, research is beginning to explore the potential of compounds derived from 2-Amino-5-chlorothiazole hydrochloride in the development of new materials with unique electronic and optical properties.

Delimitation of Scope and Research Objectives for Academic Inquiry into 2-Amino-5-chlorothiazole Hydrochloride

To ensure a focused and in-depth academic inquiry into 2-Amino-5-chlorothiazole hydrochloride, it is essential to establish clear research objectives and delimit the scope of the investigation. The primary objective is to provide a comprehensive overview of the chemical properties, synthesis, and research applications of this specific compound.

The scope of this inquiry will be strictly limited to the following areas:

Chemical Properties: A detailed examination of the structural, physical, and chemical properties of 2-Amino-5-chlorothiazole hydrochloride. This includes its molecular formula, weight, and spectroscopic data.

Synthesis: An analysis of the established synthetic routes for the preparation of 2-Amino-5-chlorothiazole hydrochloride, including the starting materials and reaction conditions.

Research Applications: A review of the documented uses of 2-Amino-5-chlorothiazole hydrochloride in academic and industrial research, with a particular focus on its role as a synthetic intermediate in the preparation of biologically active compounds.

This inquiry will not delve into dosage or administration information, nor will it provide safety or adverse effect profiles, as these fall outside the defined scope of a chemical and synthetic focus. The primary goal is to present a scientifically rigorous and objective account of 2-Amino-5-chlorothiazole hydrochloride within the context of contemporary chemical research.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-5-chlorothiazole hydrochloride | (5-Chlorothiazol-2-yl)amine hydrochloride; 5-Chloro-2-thiazolamine hydrochloride | C3H4Cl2N2S | 171.04 | 55506-37-1 |

| 2-chloro-6-methylimidazo[2,1-b]thiazole | Not available | Not available | Not available | Not available |

| 2-Amino-5-chlorothiazole | 5-Chloro-2-aminothiazole | C3H3ClN2S | 134.59 | Not available |

| Chloroacetaldehyde | 2-Chloroacetaldehyde | C2H3ClO | 78.50 | 107-20-0 |

| Thiourea (B124793) | Thiocarbamide | CH4N2S | 76.12 | 62-56-6 |

Physicochemical Properties of 2-Amino-5-chlorothiazole hydrochloride

| Property | Value |

| Physical State | Solid, Powder or granules cymitquimica.comfishersci.com |

| Appearance | Dark cream to cream to pale brown or pale pink to gray cymitquimica.comthermofisher.com |

| Melting Point | 164-167 °C (decomposes) sigmaaldrich.com |

| Purity | 97% cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H4Cl2N2S |

|---|---|

Molecular Weight |

171.05 g/mol |

IUPAC Name |

5-chloro-1,3-thiazol-2-amine;hydron;chloride |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H |

InChI Key |

GTMGFQYVLSQTKP-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=C(SC(=N1)N)Cl.[Cl-] |

Related CAS |

55506-37-1 64415-16-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5 Chlorothiazole Hydrochloride and Its Analogues

Chemo- and Regioselective Synthesis Pathways to 2-Amino-5-chlorothiazole Hydrochloride

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of substituted thiazoles to ensure the desired isomer is produced, minimizing difficult purification steps and maximizing yield.

The foundational method for thiazole (B1198619) ring synthesis is the Hantzsch thiazole synthesis, first reported in 1887. chemrxiv.orgresearchgate.net This classical strategy involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. rsc.orgsci-hub.se For the preparation of 2-aminothiazoles specifically, thiourea (B124793) is the standard reagent. organic-chemistry.orgmdpi.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole (B372263) ring. chemrxiv.org The synthesis of 2-amino-5-chlorothiazole via this method would hypothetically involve the reaction of thiourea with a suitable three-carbon α-halocarbonyl synthon bearing a chlorine atom at the prospective C5 position.

While robust and widely applicable, the classical Hantzsch synthesis can have limitations, such as harsh reaction conditions, long reaction times, and the use of potentially hazardous starting materials, which has prompted the development of more modern approaches. rsc.orgsci-hub.se

To overcome the limitations of classical methods, modern organic synthesis has turned to a variety of catalytic systems to improve reaction efficiency and control selectivity. These approaches often involve transition-metal catalysis, which can facilitate bond formations under milder conditions and with greater precision. mdpi.com

Several transition metals have been employed effectively in the synthesis of thiazole and benzothiazole (B30560) derivatives. These reactions can proceed through different mechanisms, such as intramolecular oxidative coupling or cycloaddition pathways. For instance, ruthenium, palladium, and nickel catalysts have been successfully used in the intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles with high yields. mdpi.com Copper catalysts are also noted for their effectiveness, low cost, and utility in aqueous media. mdpi.com Alkaline earth metals, such as calcium(II), have emerged as effective catalysts for thiazole synthesis from propargyl alcohols and thioamides, offering a chemo- and stereoselective route. acs.org

Below is a table summarizing various modern catalytic systems used in the synthesis of thiazole analogues.

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| Ruthenium(III) chloride (RuCl₃) | N-arylthioureas | Intramolecular Oxidative Coupling | High yields (up to 91%); effective for electron-rich substrates. mdpi.com |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | N-aryl-N′,N′-dialkylthioureas | Intramolecular Oxidative Cyclization | High yields; avoids intermolecular coupling products. mdpi.com |

| Nickel(II) catalyst | N-arylthioureas | Intramolecular C-S/N-H Annulation | Scalable without loss of yield; promising for industrial application. mdpi.com |

| Copper(I) bromide (CuBr) | o-aminothiophenols, etc. | C-S/C-N Cross-Coupling | Inexpensive catalyst; reaction proceeds in water at moderate temperatures. mdpi.com |

| Calcium(II) iodide (CaI₂) | Propargyl alcohols, Thioamides | Cyclization | High yields; selective toward alkyne over alkene functionalities. acs.org |

| Magnetically Recoverable Nanocatalysts | Various | Multicomponent Reaction | Easy separation from reaction mixture using an external magnet; reusable. researchgate.net |

These catalytic methods represent a significant step forward, offering pathways to thiazoles with improved yields, milder conditions, and enhanced potential for industrial-scale production. mdpi.comresearchgate.net

Sustainable Chemistry Principles in 2-Amino-5-chlorothiazole Hydrochloride Production

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of important chemical intermediates. researchgate.netunibe.chresearchgate.net The production of 2-amino-5-chlorothiazole hydrochloride and its analogues is no exception, with significant research focused on developing more environmentally benign synthetic routes. bepls.com

A primary focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Water is an ideal green solvent due to its non-toxic nature, availability, and safety. rsc.org Several methodologies for thiazole synthesis have been developed that operate "on-water" or in aqueous media. For example, a catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation provides a clean and efficient route to trisubstituted thiazoles. rsc.orgbepls.com The use of phase-transfer catalysts like β-cyclodextrin can also facilitate reactions in water between sparingly soluble organic reactants. organic-chemistry.org

Solvent-free reaction conditions offer another powerful green alternative. researchgate.net One-pot three-component reactions have been developed where tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate are simply ground together and heated, either conventionally or with microwave irradiation, to produce thiazole derivatives in very good yields without any solvent. researchgate.net Microwave-assisted synthesis, in general, is a key green technique that often leads to shorter reaction times, higher yields, and fewer by-products. rsc.orgresearchgate.net

| Green Synthesis Strategy | Reactants | Conditions | Key Advantages |

| On-Water Domino Reaction | Arylglyoxals, 1,3-dicarbonyls, Thioamides | H₂O, Microwave, Catalyst-free | Catalyst-free, short reaction time, good yields, no harmful by-products. rsc.org |

| Aqueous Synthesis with Phase-Transfer Catalyst | β-keto esters, Thiourea, NBS | H₂O, β-cyclodextrin, 50 °C | Avoids organic solvents; simple and efficient one-pot protocol. organic-chemistry.org |

| Solvent-Free Grinding | Tertiary thioamides, α-haloketones, NH₄OAc | Grinding, 110 °C or Microwave | Eliminates solvent use, high yields, one-pot reaction. researchgate.net |

| Ultrasound-Mediated Synthesis | Aromatic aldehydes, Ketones, Thiosemicarbazide | H₂O, Ultrasonic irradiation | High yields (82-95%), short reaction times, room temperature. sci-hub.se |

The use of catalysts that are themselves environmentally benign is a core tenet of sustainable chemistry. Biocatalysts (enzymes or whole-cell systems) and organocatalysts (small organic molecules) offer alternatives to potentially toxic or rare heavy metal catalysts. researchgate.netresearchgate.net

In the context of thiazole synthesis, significant progress has been made using biocatalysts derived from natural polymers. Chitosan (B1678972), a biopolymer derived from chitin, has been modified to create hydrogel-based biocatalysts. nih.govmdpi.comacs.org For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a highly effective and reusable biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. nih.govacs.org These biocatalysts are noted for their high surface area, thermal stability, and biodegradability. mdpi.com The catalytic activity often stems from basic amine groups on the polymer backbone, which facilitate key proton transfer steps in the reaction mechanism. mdpi.com

Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. researchgate.net While specific organocatalysts for 2-amino-5-chlorothiazole are not extensively detailed, the field employs various classes of compounds, including those based on (thio)ureas, proline derivatives, and phosphoric acids, which often operate through mechanisms like hydrogen bonding to activate substrates. researchgate.net These catalysts align with green chemistry principles by avoiding heavy metals and often enabling reactions under mild conditions.

Process Intensification and Scale-Up Research for 2-Amino-5-chlorothiazole Hydrochloride Synthesis

Translating a laboratory-scale synthesis into a viable industrial process requires research into process intensification and scale-up. This involves developing methodologies that are not only high-yielding but also safe, cost-effective, and efficient on a large scale. While detailed public literature on the specific industrial scale-up of 2-amino-5-chlorothiazole hydrochloride is limited, several reported synthetic methods are described as being scalable.

For example, a nickel-catalyzed synthesis of 2-aminobenzothiazoles was reported to be scalable without any loss in yield, making it promising for industrial application. mdpi.com Similarly, several modern protocols have been demonstrated on a "gram-scale," indicating their potential for larger production runs. chemrxiv.orgacs.org

A key strategy in process intensification is the transition from traditional batch reactors to continuous manufacturing systems, such as continuous stirred-tank reactors (CSTRs) or microfluidic flow reactors. researchgate.net Continuous processes offer significant advantages in safety, consistency, and spacetime yield. For a potentially hazardous or exothermic reaction, a continuous flow system minimizes the volume of reactive material at any given time and allows for much more efficient heat transfer compared to a large batch vessel. researchgate.net Automated control systems can be integrated to monitor reaction parameters in real-time, ensuring consistent product quality and improving process reliability. researchgate.net Although a specific continuous process for 2-amino-5-chlorothiazole hydrochloride is not published, the principles demonstrated in the scale-up of other chemical intermediates, such as aryl sulfonyl chlorides, using CSTRs in series provide a clear model for how such a process could be designed. researchgate.net

Application of Flow Chemistry Techniques for Continuous Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of 2-aminothiazole derivatives, including 2-amino-5-chlorothiazole hydrochloride. donaulab.czrsc.orgmdpi.com Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for seamless integration into multi-step automated synthesis. mdpi.commdpi.comresearchgate.net

The continuous production of 2-aminothiazoles is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative. donaulab.czlboro.ac.uk In the case of 2-amino-5-chlorothiazole, the likely reactants would be a 2,2-dihaloacetaldehyde derivative and thiourea.

In a typical flow setup, solutions of the reactants are continuously pumped and mixed in a microreactor or a coiled tube reactor. mdpi.comnih.gov The reaction mixture then flows through a heated zone to facilitate the cyclization and formation of the thiazole ring. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to maximize the yield and minimize the formation of byproducts. rsc.org For instance, a study on the continuous flow synthesis of a 2-aminothiazole derivative demonstrated the potential for scalable production, moving from milligram-scale optimization to kilogram-scale production. donaulab.cz

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for 2-Aminothiazole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, uniform temperature profile |

| Reaction Time | Often several hours | Typically minutes to seconds |

| Scalability | Challenging, requires larger vessels | Easier, by extending operation time |

| Safety | Higher risk with hazardous reagents | Improved, smaller reaction volumes |

| Process Control | Less precise | Highly precise and automated |

| Byproduct Formation | Can be significant | Often minimized |

Kinetic Studies and Optimization of Reaction Parameters for Yield and Purity Maximization

Research on the cyclization of thioamides and 3-chloroacetylacetone has shown that the reaction typically follows second-order kinetics, being first order with respect to both the α-halocarbonyl compound and the thioamide. orientjchem.orgresearchgate.net The reaction rate is significantly influenced by temperature, solvent polarity, and the presence of catalysts.

Key Optimization Parameters:

Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products, thus an optimal temperature range must be determined. mdpi.com

Solvent: The choice of solvent is critical. Polar protic solvents like ethanol (B145695) are commonly used and can facilitate the reaction by stabilizing charged intermediates. orientjchem.orgresearchgate.net The dielectric constant of the solvent mixture can influence the reaction rate. researchgate.net

Reactant Concentration and Stoichiometry: Precise control over the molar ratios of the reactants is essential to ensure complete conversion and minimize side reactions. nih.gov

Catalyst: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can be employed to enhance the reaction rate. mdpi.com The in-situ generation of HBr during the reaction can also act as a promoter for subsequent steps in a multi-step synthesis. nih.gov

Machine learning algorithms and self-optimizing systems are emerging as powerful tools for the rapid optimization of reaction conditions in continuous flow synthesis. acs.orgnih.gov These systems can autonomously vary parameters and analyze the output in real-time to identify the optimal conditions for yield and purity.

Table 2: Influence of Reaction Parameters on Hantzsch Thiazole Synthesis

| Parameter | Effect on Reaction Rate | Potential Issues |

| Temperature | Increases with temperature | Degradation at high temperatures |

| Solvent Polarity | Generally increases with polarity | Can affect solubility of reactants |

| Reactant Concentration | Increases with concentration | May lead to side reactions |

| Catalyst | Can significantly increase rate | May introduce impurities |

Mechanistic Investigations of 2-Amino-5-chlorothiazole Hydrochloride Formation Pathways

The formation of 2-amino-5-chlorothiazole hydrochloride proceeds via the Hantzsch thiazole synthesis. The generally accepted mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration steps. nih.govencyclopedia.pubscholaris.ca

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the α-haloacetaldehyde derivative. This is followed by an intramolecular cyclization where the amino group attacks the other carbonyl carbon (or its equivalent). The subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic 2-aminothiazole ring. nih.govencyclopedia.pub

Computational studies, including Density Functional Theory (DFT), have been employed to investigate the reaction mechanism and regioselectivity of the Hantzsch synthesis. benthamdirect.comnih.gov These studies help in understanding the electronic structure of the intermediates and transition states, providing insights into the most favorable reaction pathway. The mechanism can proceed through different intermediates, such as imino thioethers and hydroxythiazolines, which can sometimes be stable enough to be isolated. nih.govencyclopedia.pub

The final step in the production of 2-amino-5-chlorothiazole hydrochloride involves the treatment of the 2-aminothiazole base with hydrochloric acid to form the stable salt.

Table 3: Key Intermediates in the Hantzsch Synthesis of 2-Aminothiazoles

| Intermediate | Description |

| Thiouronium Salt | Formed by the initial S-alkylation of thiourea. |

| Imino Thioether | An intermediate that can be formed during the condensation. nih.gov |

| Hydroxythiazoline | A cyclic intermediate formed before the final dehydration step. nih.govencyclopedia.pub |

Molecular Structure, Conformation, and Intermolecular Interactions of 2 Amino 5 Chlorothiazole Hydrochloride

Advanced Crystallographic Analysis of 2-Amino-5-chlorothiazole Hydrochloride Solid Forms

Crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms and molecules in a solid state, providing fundamental insights into the substance's physical and chemical properties.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Geometries

The thiazole (B1198619) ring itself is anticipated to be essentially planar. The protonation would likely occur at the endocyclic nitrogen atom (N3), a common feature in aminothiazole hydrohalide structures. uq.edu.au This protonation leads to a redistribution of electron density within the heterocyclic system. The bond lengths and angles are expected to reflect this change, with the C=N double bond character being influenced by the positive charge.

Based on data from analogous 2-aminothiazolium compounds, the following table presents expected bond lengths and angles for the 2-amino-5-chlorothiazolium cation.

Interactive Data Table: Predicted Bond Geometries for 2-Amino-5-chlorothiazolium Cation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | S | C2 | ~1.73 Å | |

| Bond Length | S | C5 | ~1.72 Å | |

| Bond Length | C2 | N3 | ~1.32 Å | |

| Bond Length | N3 | C4 | ~1.38 Å | |

| Bond Length | C4 | C5 | ~1.35 Å | |

| Bond Length | C2 | N(amino) | ~1.33 Å | |

| Bond Length | C5 | Cl | ~1.71 Å | |

| Bond Angle | C5 | S | C2 | ~91.0° |

| Bond Angle | S | C2 | N3 | ~114.0° |

| Bond Angle | C2 | N3 | C4 | ~111.0° |

| Bond Angle | N3 | C4 | C5 | ~116.0° |

| Bond Angle | S | C5 | C4 | ~108.0° |

| Bond Angle | S | C2 | N(amino) | ~123.0° |

| Bond Angle | N3 | C2 | N(amino) | ~123.0° |

Note: These values are estimations based on crystallographic data of similar 2-aminothiazolium structures and are subject to variation in an actual crystal structure of 2-Amino-5-chlorothiazole hydrochloride.

Polymorphism, Cocrystallization, and Salt Form Research of 2-Amino-5-chlorothiazole Hydrochloride

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties. To date, specific research on the polymorphism of 2-amino-5-chlorothiazole hydrochloride has not been reported in the scientific literature.

Similarly, the field of crystal engineering explores the design of cocrystals, which are multicomponent crystals held together by non-covalent interactions. Extensive cocrystal screening has been performed on related molecules like chlorothiazide, where various coformers were used to create new solid forms with modified properties. universityofgalway.ieacs.org However, there are no specific published studies on the cocrystallization of 2-amino-5-chlorothiazole hydrochloride. The presence of strong hydrogen bond donors (the aminothiazolium group) and an acceptor (the chloride ion) in the hydrochloride salt structure would be a primary consideration in the rational design of any potential cocrystals. uq.edu.audntb.gov.ua

Supramolecular Synthons and Hydrogen Bonding Networks in 2-Amino-5-chlorothiazole Hydrochloride Crystal Lattices

The crystal packing of 2-amino-5-chlorothiazole hydrochloride is expected to be dominated by a network of hydrogen bonds. nih.gov In the solid state, the protonated aminothiazolium cation acts as a hydrogen bond donor, while the chloride anion is a primary hydrogen bond acceptor.

The most prominent supramolecular synthon anticipated is the charge-assisted hydrogen bond between the N-H groups of the cation and the chloride anion. Specifically, the proton on the endocyclic nitrogen (N3-H) and the protons of the exocyclic amino group (NH2) are all potential donors. This would lead to a three-dimensional network where each chloride ion is likely coordinated by multiple N-H donors from surrounding cations, and each cation donates hydrogen bonds to adjacent chloride ions. researchgate.netd-nb.info

Computational Elucidation of Electronic Structure and Reactivity Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the molecular properties of compounds, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Analysis

DFT calculations are widely used to determine the optimized geometry and electronic properties of molecules. researchgate.netasianpubs.org For 2-amino-5-chlorothiazole hydrochloride, DFT studies would typically be performed on the 2-amino-5-chlorothiazolium cation. Such calculations can provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. rdd.edu.iq A smaller energy gap suggests higher reactivity.

Interactive Data Table: Predicted Electronic Properties from DFT (Conceptual)

| Property | Description | Predicted Trend for 2-Amino-5-chlorothiazolium |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to electron-withdrawing Cl and cationic charge. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered due to cationic charge. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Expected to be relatively large, indicating good stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For the 2-amino-5-chlorothiazolium cation, the MEP map is expected to show distinct features:

Positive Potential (Blue): The most positive regions would be concentrated around the hydrogen atoms of the protonated ring nitrogen (N3-H) and the exocyclic amino group (-NH2). These sites are the primary hydrogen bond donors and are susceptible to interaction with nucleophiles or bases.

Negative Potential (Red/Yellow): A region of relatively high electron density would be expected around the chlorine atom due to its high electronegativity. The sulfur atom may also exhibit a region of slight negative potential. In the neutral molecule, the exocyclic amino nitrogen would be a key negative site, but in the protonated form, its nucleophilicity is greatly diminished. researchgate.netnih.gov

This charge distribution profile, dictated by the protonation and the substituent, governs how the molecule interacts with other species in its environment, particularly in the context of forming hydrogen-bonded networks in the crystal lattice or participating in chemical reactions.

Spectroscopic Characterization Techniques for Probing Intermolecular Interactions and Conformation

Spectroscopic methods are indispensable for probing the subtle structural and dynamic features of molecules like 2-Amino-5-chlorothiazole hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) provide detailed insights into the molecule's conformation and the nature of its interactions with its environment.

Advanced NMR spectroscopy is a cornerstone for determining the conformational dynamics of molecules in solution. While specific experimental studies on the conformational analysis of 2-Amino-5-chlorothiazole hydrochloride are not extensively available in the public domain, the principles of NMR can be applied to predict its behavior. For related 2-aminothiazole (B372263) derivatives, NMR studies have been instrumental in understanding the dynamic equilibrium between different conformations.

In a solution of 2-Amino-5-chlorothiazole hydrochloride, key conformational flexibility would arise from the rotation around the C-N bond of the amino group. The protonation of the thiazole ring nitrogen in the hydrochloride salt would influence the electronic distribution within the ring and, consequently, the rotational barriers of the substituent groups.

Key NMR Parameters for Conformational Analysis:

Chemical Shifts (δ): The chemical shifts of the thiazole ring proton and the amino protons are sensitive to the electronic environment and, therefore, to the conformation of the molecule. Changes in solvent or temperature can lead to shifts in these values, indicating a change in the conformational equilibrium.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. For 2-Amino-5-chlorothiazole hydrochloride, NOE correlations between the amino protons and the thiazole ring proton would provide direct evidence for their spatial proximity and help to define the preferred orientation of the amino group relative to the ring.

Coupling Constants (J): While less informative for the thiazole ring itself, coupling constants in substituted derivatives can provide valuable information about dihedral angles through the Karplus equation.

It is recognized that even for kinases, which are often considered to have a defined structure, a dynamic equilibrium between multiple conformations exists in solution. This principle also applies to smaller molecules like 2-aminothiazole derivatives, where NMR is a primary tool for characterizing these dynamic states.

| NMR Technique | Information Gained | Relevance to 2-Amino-5-chlorothiazole hydrochloride |

| ¹H NMR | Proton chemical shifts, integration, and multiplicity. | Provides a basic structural fingerprint and information on proton environments. |

| ¹³C NMR | Carbon chemical shifts. | Complements ¹H NMR for structural elucidation. |

| NOESY | Through-space proton-proton correlations. | Determines the relative orientation of the amino group and the thiazole ring. |

| ROESY | Similar to NOESY, but for medium-sized molecules. | Can be used to study conformational exchange. |

| T1 Relaxation | Molecular tumbling and internal motions. | Provides insights into the flexibility of the molecule. |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is exceptionally sensitive to the types of chemical bonds present in a molecule and the non-covalent interactions that influence them, such as hydrogen bonding. These techniques are crucial for characterizing the solid-state structure of 2-Amino-5-chlorothiazole hydrochloride. The presence of an amino group and a hydrochloride moiety suggests the high likelihood of significant hydrogen bonding networks in the crystal lattice.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions and shapes of the absorption bands provide a molecular fingerprint. For 2-Amino-5-chlorothiazole hydrochloride, characteristic vibrational modes would include:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position and broadening of these bands are indicative of hydrogen bonding. In the solid state, strong N-H···Cl⁻ or N-H···N hydrogen bonds would cause a shift to lower wavenumbers and significant band broadening compared to the free molecule.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the lower frequency region of the mid-infrared spectrum.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete picture of the vibrational modes. For 2-Amino-5-chlorothiazole hydrochloride, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: Symmetric breathing modes of the thiazole ring are often strong in the Raman spectrum.

Low-Frequency Modes: Lattice vibrations, which correspond to the collective motions of molecules in the crystal, appear at very low frequencies (typically below 200 cm⁻¹) and are often more readily observed in the Raman spectrum. These modes are directly related to the crystal packing and the strength of intermolecular interactions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of molecules. By comparing the calculated spectra with experimental FTIR and Raman data, a detailed assignment of the observed bands to specific vibrational modes can be achieved. This comparison can also help to confirm the presence of specific intermolecular interactions, such as hydrogen bonds, by analyzing the shifts in vibrational frequencies. For instance, studies on related thiazole derivatives have utilized DFT calculations to aid in the assignment of their vibrational spectra. researchgate.netmdpi.com

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) ** | Typical Raman Wavenumber (cm⁻¹) ** | Information Provided |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak | Presence and hydrogen bonding state of the amino group. |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak | Presence and hydrogen bonding state of the amino group. |

| C=N Stretch | 1610 - 1650 | Moderate to Strong | Thiazole ring structure. |

| C=C Stretch | 1540 - 1580 | Strong | Thiazole ring structure. |

| N-H Bend | 1590 - 1650 | Weak | Amino group deformation. |

| C-H Bend | 1350 - 1450 | Moderate | In-plane deformation of the thiazole ring proton. |

| C-S Stretch | 600 - 700 | Moderate to Strong | Thiazole ring structure. |

| C-Cl Stretch | 550 - 750 | Strong | Presence of the chloro substituent. |

Note: The specific wavenumbers for 2-Amino-5-chlorothiazole hydrochloride may vary and the values presented are typical ranges for similar functional groups.

The analysis of the vibrational spectra of 2-Amino-5-chlorothiazole hydrochloride would thus provide critical information on the strength and nature of hydrogen bonds, which in turn dictate the crystal packing and influence the physical properties of the solid material.

Reactivity and Derivatization Chemistry of 2 Amino 5 Chlorothiazole Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The thiazole ring in 2-amino-5-chlorothiazole is an electron-rich aromatic system, yet the presence of the chlorine atom at the 5-position and the amino group at the 2-position significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Strategies for Functional Group Transformations at the Thiazole Ring

The chlorine atom at the C5 position is a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. Although direct nucleophilic substitution on an unactivated chlorothiazole can be challenging, derivatization can enhance its reactivity. For instance, the amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This approach allows for the introduction of groups like cyano, hydroxyl, or other halides.

Electrophilic substitution on the 2-aminothiazole (B372263) ring typically occurs at the C5 position, which is the most nucleophilic carbon. However, in 2-amino-5-chlorothiazole, this position is already substituted. Electrophilic attack at other positions, such as C4, is less favorable but can be achieved under specific conditions or with highly reactive electrophiles. The amino group, being a strong activating group, directs electrophiles to the C5 position.

Amination, Alkylation, and Acylation Reactions at the Amino Group

The exocyclic amino group of 2-amino-5-chlorothiazole hydrochloride is a primary site for various chemical modifications, including amination, alkylation, and acylation reactions. These transformations are fundamental in building molecular complexity and are widely employed in the synthesis of biologically active compounds.

Amination: The primary amino group can be further functionalized. For example, it can be converted into a secondary or tertiary amine through reactions with alkyl halides or other electrophilic nitrogen sources.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. The reaction conditions can be controlled to favor mono- or di-alkylation.

Acylation: The amino group readily undergoes acylation with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is often used to introduce a wide array of substituents and is a common strategy in drug discovery. For instance, acylation with chloroacetyl chloride produces a chloroacetamide derivative, which can be further modified by nucleophilic substitution of the chlorine atom. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Amination | Alkyl Halide | Secondary/Tertiary Amine |

| Alkylation | Alkyl Halide | N-Alkyl-2-amino-5-chlorothiazole |

| Acylation | Acyl Chloride | N-Acyl-2-amino-5-chlorothiazole |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 2-Amino-5-chlorothiazole Hydrochloride

The chlorine atom on the thiazole ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.

Palladium-Catalyzed C-C, C-N, and C-S Bond Formation Strategies

Palladium catalysts are widely used to facilitate cross-coupling reactions with 2-amino-5-chlorothiazole hydrochloride.

C-C Bond Formation: Suzuki-Miyaura coupling, which pairs the chlorothiazole with a boronic acid or ester, is a robust method for creating C-C bonds. semanticscholar.orgnih.gov For instance, the Suzuki reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been reported. semanticscholar.orgmdpi.com Sonogashira coupling, which involves reaction with a terminal alkyne, is another important palladium-catalyzed reaction for C-C bond formation. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling the chlorothiazole with a primary or secondary amine. core.ac.uk This reaction provides a direct route to N-aryl and N-heteroaryl derivatives.

C-S Bond Formation: Palladium catalysts can also be employed to form C-S bonds through coupling with thiols.

| Coupling Reaction | Reactant | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ / Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | C-C |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | C-N |

Exploration of Alternative Catalytic Systems (e.g., Copper, Nickel) for Diverse Coupling Reactions

While palladium catalysis is prevalent, other transition metals like copper and nickel have emerged as effective catalysts for cross-coupling reactions involving 2-amino-5-chlorothiazole hydrochloride, often offering complementary reactivity and cost-effectiveness.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are particularly useful for C-N and C-S bond formation. nih.gov These reactions typically involve coupling with amines, amides, or thiols, often in the presence of a ligand. Copper catalysis can be advantageous due to the lower cost and toxicity of copper compared to palladium. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have shown promise in C-C and C-N bond-forming reactions. udel.edubeilstein-journals.org They can sometimes catalyze reactions that are challenging with palladium, and their use is an active area of research. Nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents has been demonstrated for the synthesis of 2-substituted benzo[d]thiazoles. rsc.org

Cycloaddition, Condensation, and Ring-Opening Reactions Utilizing 2-Amino-5-chlorothiazole Hydrochloride

The bifunctional nature of 2-amino-5-chlorothiazole hydrochloride, with its nucleophilic amino group and electrophilic carbon centers on the thiazole ring, makes it a suitable substrate for various cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases (imines). nih.gov These imines can then undergo further transformations. For example, condensation with aldehydes and active methylene compounds can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net The reaction of 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with aromatic aldehydes leads to the formation of chalcones. nih.govresearchgate.net

Cycloaddition Reactions: While less common, the thiazole ring can potentially participate in cycloaddition reactions under specific conditions, leading to the formation of more complex polycyclic structures.

Ring-Opening Reactions: Under harsh conditions or with specific reagents, the thiazole ring can undergo ring-opening reactions. However, this is generally a less explored area of its reactivity compared to the functionalization of the intact ring system.

Investigation of Reaction Mechanisms and Selectivity Control in Derivatization Processes

The derivatization of 2-amino-5-chlorothiazole hydrochloride is a nuanced process governed by the interplay of the electronic properties of the thiazole ring, the reactivity of the exocyclic amino group, and the influence of the chloro substituent. Understanding the underlying reaction mechanisms is paramount for controlling the selectivity of these transformations and achieving the desired chemical entities.

The 2-aminothiazole scaffold possesses multiple reactive sites, and the presence of the electron-withdrawing chlorine atom at the 5-position further modulates this reactivity. The exocyclic amino group is nucleophilic and readily undergoes reactions with electrophiles. Conversely, the thiazole ring itself can participate in electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing chloro group exert opposing effects on the ring's electron density.

Control over the selectivity of derivatization, be it regioselectivity (site of reaction) or chemoselectivity (which functional group reacts), is a critical aspect of the synthetic utility of 2-amino-5-chlorothiazole. The hydrochloride form of the starting material, where the amino group is protonated, presents an additional layer of control, as the reactivity of the amino group is attenuated until it is deprotonated.

Mechanistic Pathways in Acylation Reactions

Acylation of the 2-amino group is a common derivatization strategy. The reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is often carried out in the presence of a base to deprotonate the hydrochloride salt and neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction rate and yield. For instance, the use of a non-nucleophilic base like triethylamine or pyridine is common.

Selectivity in Electrophilic Aromatic Substitution

While the thiazole ring is generally less reactive towards electrophilic substitution than benzene, the powerful electron-donating effect of the 2-amino group can activate the ring towards such reactions. The directing influence of the substituents on the ring is a key factor in determining the regioselectivity. The amino group is an ortho-, para-director. However, in the case of the 2-aminothiazole ring, the positions are numbered differently. The amino group at position 2 would direct incoming electrophiles to the 5-position. Since the 5-position is already substituted with a chlorine atom, electrophilic substitution on the ring is less common and would likely require forcing conditions. The electron-withdrawing nature of the chlorine atom at the 5-position further deactivates the ring towards electrophilic attack.

Control of Derivatization through Reaction Conditions

The selectivity of derivatization can be effectively controlled by judiciously choosing the reaction conditions. For instance, in acylation reactions, performing the reaction at low temperatures can help to minimize side reactions. The order of addition of reagents can also be critical.

The following table summarizes various derivatization reactions of 2-aminothiazole derivatives and the factors controlling selectivity, which can be extrapolated to 2-amino-5-chlorothiazole.

| Reaction Type | Reagents and Conditions | Product(s) | Selectivity Control Factors |

| N-Acylation | Acyl chloride, pyridine | N-acylated 2-aminothiazole | The amino group is the most nucleophilic site, leading to high chemoselectivity. |

| N-Alkylation | Alkyl halide, base | N-alkylated 2-aminothiazole | The use of a base is crucial to deprotonate the amino group. Steric hindrance on the alkyl halide can affect the reaction rate. |

| Diazotization-Sandmeyer Reaction | NaNO₂, HCl; CuX | 2-halo-5-chlorothiazole | The amino group is converted to a diazonium salt, which is then displaced by a halide. This is a powerful method for introducing other functional groups at the 2-position. |

Table 1: Derivatization Reactions and Selectivity Control

Influence of the Chloro Substituent

The chlorine atom at the 5-position plays a significant role in the reactivity of the molecule. Its inductive electron-withdrawing effect deactivates the thiazole ring towards electrophilic attack. However, it can also serve as a leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally difficult on electron-rich heterocyclic systems unless activated by other functional groups.

The following table details specific examples of derivatization reactions involving substituted 2-aminothiazoles, providing insights into the reaction mechanisms and selectivity.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid | Not specified | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | Not specified | nih.gov |

| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | Schotten-Baumann conditions | N-acylated derivatives | Good | semanticscholar.org |

| 2-Amino-4-(2-pyridyl)thiazole | Phenyl isocyanate | Not specified | N-phenyl-N'-(4-(pyridin-2-yl)thiazol-2-yl)urea | Not specified | nih.gov |

Table 2: Examples of 2-Aminothiazole Derivatization

Applications of 2 Amino 5 Chlorothiazole Hydrochloride As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds for Research

The inherent reactivity and structural framework of 2-amino-5-chlorothiazole hydrochloride make it a preferred starting material for the construction of more elaborate heterocyclic systems. These systems are often designed for specific applications in biomedical research and materials science.

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com 2-Amino-5-chlorothiazole hydrochloride serves as a crucial starting reagent for creating advanced intermediates that are subsequently used to generate large libraries of potential drug candidates. nih.gov For instance, it is a documented starting material in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole, a fused heterocyclic system that can be further diversified. sigmaaldrich.com

The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which show promise as anti-proliferative agents against human leukemia cells, highlights the utility of the aminothiazole core. nih.govnih.gov The development of potent enzyme inhibitors, such as those targeting 5-lipoxygenase (5-LO) and glutaminase, has also been based on the 2-aminothiazole framework, demonstrating its importance in creating targeted therapeutics. nih.govresearchgate.net The chloro-substituent at the 5-position provides a key reactive handle for introducing further molecular complexity through various cross-coupling and substitution reactions.

Below is a table summarizing various bioactive scaffolds that can be synthesized utilizing the 2-aminothiazole core structure.

| Scaffold Class | Synthetic Precursor(s) | Potential Biological Application |

| Imidazo[2,1-b]thiazoles | 2-Amino-5-chlorothiazole hydrochloride | Antimicrobial, Anticancer |

| Thiazolyl-thiourea Derivatives | 2-Aminothiazole, Isothiocyanates | Antibacterial (especially against Staphylococcal species) mdpi.com |

| 2-Aminothiazole-5-carboxamides | β-ethoxy acrylamides, Thiourea (B124793) | Anticancer (e.g., Dasatinib analogues) nih.govsemanticscholar.org |

| Aminothiazole-based Enzyme Inhibitors | Substituted 2-aminothiazoles | Anti-inflammatory (5-LO inhibition), Anticancer (Glutaminase inhibition) nih.govresearchgate.net |

| Fused Benzimidazole-thiazoles | 2-Acetylbenzimidazoles, Thiourea | Antimicrobial nih.gov |

Beyond its biomedical applications, the 2-aminothiazole moiety is integral to the development of novel molecular architectures for functional materials. The electron-rich nature of the thiazole (B1198619) ring, combined with the potential for extended conjugation, makes its derivatives suitable for applications in optoelectronics and sensor technology. mdpi.com

Derivatives of 2-aminothiazole can be incorporated into larger systems designed to exhibit specific photophysical properties, such as fluorescence. The core structure of similar compounds like 2-(2′-aminophenyl)benzothiazole is known to be a readily tunable fluorescent unit with widespread applications in sensing and light-emitting processes. mdpi.com By modifying the substituents on the 2-amino-5-chlorothiazole ring, chemists can fine-tune the electronic energy levels of the molecule, influencing its absorption and emission spectra. This allows for the rational design of organic chromophores for use in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging agents. mdpi.com

Utility in the Formation of Functional Polymers and Coordination Compounds

The reactive sites on 2-amino-5-chlorothiazole hydrochloride—primarily the exocyclic amino group and the chloro-substituent—allow for its incorporation into macromolecules like polymers and its use as a ligand in the formation of metal complexes.

The incorporation of heterocyclic rings like thiazole into polymer backbones can impart desirable properties such as enhanced thermal stability, specific electronic or optical characteristics, and improved mechanical strength. The 2-amino group of 2-amino-5-chlorothiazole hydrochloride can participate in polymerization reactions, such as polycondensation, to form polyamides or polyimides containing the thiazole unit.

While specific polymerization strategies for this exact compound are specialized, the general principle involves leveraging the bifunctional nature of the molecule. The amino group provides a nucleophilic site for reaction with electrophilic monomers (e.g., diacyl chlorides or dianhydrides), while the chloro group can be used in post-polymerization modification or in transition-metal-catalyzed polycondensation reactions. The resulting thiazole-containing polymers are investigated for applications as high-performance plastics, conductive polymers, or materials with unique photoluminescent properties.

The thiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This makes 2-amino-5-chlorothiazole and its derivatives valuable building blocks for designing ligands for catalysis and supramolecular chemistry. The nitrogen atom of the thiazole ring and the exocyclic amino group can act as a bidentate (two-toothed) chelating agent, binding to a metal center to form a stable five-membered ring.

This coordination ability is harnessed to create metal complexes with catalytic activity, where the metal center is the active site for a chemical transformation, and the thiazole-based ligand modulates its reactivity and selectivity. mdpi.com Furthermore, these directional metal-ligand interactions can be exploited to drive the self-assembly of complex, well-defined supramolecular structures like cages, grids, or coordination polymers. These organized assemblies have potential applications in gas storage, molecular recognition, and sensing. mdpi.com

Enabling Novel Synthetic Methodologies through its Unique Reactivity Profile

The synthetic versatility of 2-amino-5-chlorothiazole hydrochloride stems from its distinct reactivity at multiple positions, allowing chemists to perform selective modifications to build molecular complexity.

The Exocyclic Amino Group: The primary amine at the 2-position is a potent nucleophile. It readily undergoes acylation to form amides, as seen in the synthesis of various bioactive compounds. nih.govmdpi.com It can also be diazotized and converted to other functional groups or used in the construction of other heterocyclic rings, such as triazoles.

The Chloro Substituent: The chlorine atom at the 5-position is a key functional handle. It activates the ring for certain reactions and can be replaced via nucleophilic aromatic substitution. More importantly, it serves as an ideal site for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of aryl, alkyl, or other functional groups at this position.

The Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, although the presence of the amino group directs the substitution pattern. This inherent reactivity allows for further functionalization of the core scaffold.

This multi-faceted reactivity profile makes 2-amino-5-chlorothiazole hydrochloride a powerful tool, enabling the efficient and controlled synthesis of diverse and complex molecular targets that would be difficult to access through other means.

Development of Asymmetric Synthesis Routes Utilizing 2-Amino-5-chlorothiazole Hydrochloride Derivatives

The synthesis of chiral molecules containing a thiazole core is of significant interest in medicinal chemistry. However, the development of asymmetric methods directly involving the 2-aminothiazole scaffold presents notable challenges.

Challenges in Direct Asymmetric Synthesis:

A primary challenge in the catalytic asymmetric synthesis of chiral thiazoles lies in the inherent structure of the five-membered ring. For instance, creating axially chiral thiazole biaryls is difficult because the absence of two ortho-substituents on the thiazole ring results in significantly reduced rotational barriers, which lowers the configurational stability of the atropisomers rsc.org. This makes it difficult to isolate stable, enantiomerically pure products through methods that are effective for six-membered aromatic rings rsc.org.

Strategies Employing Chiral Building Blocks:

A more common and successful approach to producing chiral thiazole-containing molecules involves the use of chiral starting materials to construct the thiazole ring, rather than inducing chirality on a pre-existing achiral thiazole. One such method is an efficient solid-phase synthesis of chiral polyaminothiazoles. This strategy employs Hantzsch's thiazole synthesis, a foundational method for forming the thiazole ring system. The process begins with resin-bound chiral polyamines, which are treated with Fmoc-isothiocyanate to generate polythioureas. These intermediates are then reacted with various α-halogenoketones. After cleavage from the solid support, the desired chiral polyaminothiazoles are obtained in good yield and purity. In this case, the chirality of the final molecule is derived from the chiral amine precursors used at the start of the synthesis.

Potential Organocatalytic Routes:

While specific examples utilizing 2-amino-5-chlorothiazole derivatives as substrates in organocatalytic asymmetric reactions are not widely reported, the structure lends itself to several potential strategies. Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions and often to control their stereochemistry wikipedia.orgmdpi.com.

Chiral Catalyst Formation: The 2-amino group could serve as a handle for the synthesis of chiral bifunctional catalysts. For example, it could be incorporated into thiourea-based catalysts, which are highly effective in a range of asymmetric transformations, including Mannich and Michael reactions nih.gov.

Enamine and Iminium Catalysis: The amino group, after suitable derivatization, could potentially participate in enamine or iminium ion catalysis cycles, cornerstone mechanisms in organocatalysis for the asymmetric functionalization of aldehydes and ketones wikipedia.orgmdpi.com.

These routes remain largely exploratory for 2-amino-5-chlorothiazole derivatives but represent a promising area for future research in the development of novel asymmetric methodologies.

Cascade and Multicomponent Reactions Featuring the Thiazole Scaffold

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. The 2-aminothiazole core is an excellent scaffold for such reactions.

Three-Component Cascade Cyclization:

A notable example is the one-pot, three-component cascade cyclization for the synthesis of 2-amino-5-acylthiazoles. This method utilizes enaminones, cyanamide, and elemental sulfur. The reaction proceeds without the need for a metal catalyst and demonstrates good tolerance for various functional groups, providing moderate to excellent yields of structurally diverse 2-amino-5-acylthiazole compounds. This strategy provides an efficient and direct route to valuable and potentially bioactive derivatives from readily available starting materials.

Table 1: Examples of Substituted 2-Amino-5-acylthiazoles Synthesized via Three-Component Cascade Reaction

| Entry | Enaminone Substituent (R¹) | Acyl Group (R²) | Product | Yield (%) |

| 1 | Phenyl | Methyl | 2-Amino-5-acetyl-4-phenylthiazole | 85% |

| 2 | 4-Chlorophenyl | Methyl | 2-Amino-5-acetyl-4-(4-chlorophenyl)thiazole | 82% |

| 3 | 4-Methoxyphenyl | Phenyl | 2-Amino-5-benzoyl-4-(4-methoxyphenyl)thiazole | 78% |

| 4 | Naphthyl | Methyl | 2-Amino-5-acetyl-4-(naphthalen-2-yl)thiazole | 75% |

Multicomponent Synthesis of Fused Heterocycles:

The 2-aminothiazole scaffold is also a key reactant in multicomponent reactions to create fused heterocyclic systems. For example, novel thiazolo[3,2-a]pyrimidine derivatives can be synthesized through a multicomponent reaction of 2-aminothiazole, aromatic aldehydes, and active methylene compounds like malononitrile wisc.edu. These reactions often proceed with high atom economy and can be optimized to meet the criteria of green chemistry wisc.edu. The reactivity of the 2-aminothiazole core, with its nucleophilic amino group and ring nitrogen, allows it to act as a versatile building block for constructing complex polycyclic structures in a single step wisc.edu.

These advanced synthetic strategies highlight the value of 2-amino-5-chlorothiazole hydrochloride and its derivatives as foundational components in modern organic chemistry for the efficient and controlled synthesis of complex, high-value molecules.

Analytical and Methodological Advancements for Research Involving 2 Amino 5 Chlorothiazole Hydrochloride

Development of Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates like 2-amino-5-chlorothiazole hydrochloride, offering high-resolution separation for both purity evaluation and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of aminothiazole derivatives. d-nb.info Method development often focuses on reversed-phase chromatography, utilizing C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. d-nb.infonih.govresearchgate.net For 2-amino-5-chlorothiazole hydrochloride and related compounds, UV detection is commonly employed, with a maximum absorbance (λmax) often observed around 272 nm. d-nb.infonih.gov

A significant challenge in the synthesis and analysis of substituted thiazoles is the potential for isomeric impurities. The separation of these isomers, including constitutional isomers and enantiomers, is critical. For enantiomeric separations, chiral stationary phases (CSPs) are indispensable. nih.gov While direct chiral separation methods for 2-amino-5-chlorothiazole hydrochloride are not extensively documented, methodologies developed for other chiral amines and amino acids provide a strategic framework. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for resolving underivatized amino compounds. sigmaaldrich.comankara.edu.tr Polysaccharide-based and cyclodextrin-based CSPs are also widely used for a broad range of chiral separations in the pharmaceutical industry. nih.gov Optimization of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (e.g., normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers.

Table 1: Exemplary HPLC Conditions for Aminothiazole Analysis This table is a composite based on typical methods for related compounds.

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | d-nb.infonih.gov |

| Mobile Phase | Isocratic elution with 55% 0.1% v/v Orthophosphoric Acid in water and 45% Acetonitrile | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.infonih.gov |

| Detection | UV at 272 nm | d-nb.infonih.gov |

| Column Temp. | 25 - 40 °C | researchgate.netresearchgate.netnih.gov |

| Chiral CSP Option | Astec® CHIROBIOTIC® T (Teicoplanin-based) | sigmaaldrich.comsigmaaldrich.com |

| Chiral Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | sigmaaldrich.com |

While HPLC is ideal for non-volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities. In the synthesis of 2-amino-5-chlorothiazole hydrochloride, such impurities can include residual solvents (e.g., ethanol (B145695), acetonitrile) or volatile byproducts from side reactions. nih.gov A typical GC-MS method involves injecting the sample onto a capillary column (e.g., RTX-5ms), where compounds are separated based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification. This technique is highly sensitive and specific, allowing for the profiling of trace-level volatile organic compounds that could compromise the quality of the final product.

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Profiling

Spectroscopic methods that allow for real-time analysis are invaluable for understanding reaction mechanisms and kinetics without the need for sample extraction and quenching.

In situ spectroscopic techniques offer a window into the dynamic changes occurring during a chemical reaction. Real-time Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of compact benchtop instruments, can monitor the synthesis of thiazoles as it happens. analytik.newsmdpi.com By tracking the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum, researchers can gain direct evidence for reaction intermediates, determine reaction rates, and optimize process parameters for improved yield and safety. analytik.news

Similarly, in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time investigation of molecular transformations. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational frequencies corresponding to specific functional groups can be monitored continuously. rsc.org This allows for the tracking of key bond formations, such as the thiazole (B1198619) ring closure, providing crucial data for mechanistic and kinetic studies. mdpi.comresearchgate.net

UV-Visible (UV-Vis) spectroscopy provides a straightforward and effective method for monitoring reaction progress, particularly when the product has a distinct chromophore that absorbs in the UV-Vis range, as is the case with the aminothiazole ring system. d-nb.info The formation of 2-amino-5-chlorothiazole can be tracked by measuring the increase in absorbance at its λmax (approximately 272 nm). d-nb.infonih.gov This data can be used to construct a concentration-versus-time profile, from which reaction kinetics can be derived. The technique is readily adaptable to flow chemistry systems, where it can be used for continuous, real-time monitoring. questjournals.org Furthermore, once a calibration curve is established, UV-Vis spectroscopy serves as a rapid method for determining the concentration of the final product in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

The analysis of impurities and byproducts in reaction mixtures is a significant challenge in pharmaceutical development. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a key technology for this purpose. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent compound and any related impurities. americanpharmaceuticalreview.commdpi.com

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural information. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented through collision-induced dissociation (CID). unito.it The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify known impurities or elucidate the structure of unknown byproducts. unito.it This combined approach (LC-HRMS/MS) is exceptionally powerful for characterizing the complete impurity profile of 2-amino-5-chlorothiazole hydrochloride, ensuring that even trace-level components are identified and controlled. nih.govresearchgate.net

Table 2: Advanced Mass Spectrometry Techniques for Structural Elucidation

| Technique | Application in 2-Amino-5-chlorothiazole HCl Research | Key Information Provided | Source |

|---|---|---|---|

| HRMS | Determination of the exact mass of the parent compound and impurities. | Elemental composition (molecular formula). | nih.govamericanpharmaceuticalreview.com |

| MS/MS | Structural characterization of the parent compound and unknown impurities. | Fragmentation patterns for structural elucidation. | nih.govunito.it |

| LC-HRMS/MS | Separation and identification of all components in a complex reaction mixture. | Retention time, accurate mass, and fragmentation data for comprehensive profiling. | nih.govresearchgate.net |

Intellectual Property and Patent Landscape Surrounding 2 Amino 5 Chlorothiazole Hydrochloride

Analysis of Patent Filings for Novel Synthetic Routes and Process Innovations of 2-Amino-5-chlorothiazole Hydrochloride

While patents specifically detailing the synthesis of 2-Amino-5-chlorothiazole hydrochloride are not abundant, the broader patent landscape for 2-aminothiazole (B372263) derivatives reveals significant process innovations aimed at improving yield, purity, and environmental sustainability. These innovations are directly applicable to the manufacturing of 2-Amino-5-chlorothiazole hydrochloride.

A key area of patented improvement involves moving away from traditional, often hazardous, synthetic methods. For instance, older methods for introducing a chlorine atom onto a heterocyclic ring, such as the Sandmeyer reaction, frequently relied on copper salts. These processes are often complicated and pose environmental challenges due to copper waste. A notable innovation is a patented method that replaces the amino group of a heterocyclic primary amine with a chlorine atom using a diazotization reaction in the presence of hydrochloric acid, thereby avoiding the use of copper salts. googleapis.com This approach is not only more environmentally friendly but can also lead to higher yields and simpler purification procedures. googleapis.com

Another significant area of process innovation focuses on the purity of starting materials. One patent describes a process for producing high-purity 2-aminothiazole by using a monochloroacetaldehyde (MCA) trimer, which can be stored with high stability. google.com By depolymerizing the trimer and conducting the reaction with thiourea (B124793) in an organic solvent, the formation of impurities common in aqueous reactions is minimized, resulting in a final product of 99.9% purity. google.com Such advancements in producing the core 2-aminothiazole structure are vital for the synthesis of high-quality derivatives like 2-Amino-5-chlorothiazole hydrochloride.

Patents also cover alternative routes that avoid hazardous intermediates altogether. For example, a process for preparing 2-amino-5-nitrothiazole (B118965) was developed by first halogenating an N,N-dialkyl-2-nitroetheneamine and then reacting it with thiourea. google.com This method circumvents the need for potentially hazardous nitration and rearrangement steps common in other synthetic pathways. google.com These patented strategies highlight a clear trend in chemical process development toward safer, more efficient, and purer production methods for this important class of intermediates.

Table 1: Patented Innovations in the Synthesis of 2-Aminothiazole and Related Compounds

| Patent/Source Reference | Innovation Focus | Description of Improvement |

|---|---|---|

| US Patent 5,808,069 | Substitution of Amino Group | Describes a method for substituting an amino group with a chlorine atom using hydrochloric acid, avoiding the use of copper salts which are problematic for industrial-scale production. googleapis.com |

| EP0482607B1 | High-Purity Synthesis | Utilizes a monochloroacetaldehyde (MCA) trimer and an organic solvent to produce 2-aminothiazole with high purity (99.9%) and improved stability. google.com |

| US Patent 4,269,985 | Avoidance of Hazardous Steps | Details a process for making a substituted 2-aminothiazole that avoids hazardous nitration and rearrangement procedures by using a halogenated etheneamine intermediate. google.com |

Review of Patent Applications Citing 2-Amino-5-chlorothiazole Hydrochloride as a Key Intermediate

2-Amino-5-chlorothiazole hydrochloride is frequently cited in patent literature as a pivotal starting material or intermediate for synthesizing a wide array of biologically active compounds. Its structural features make it an ideal scaffold for developing molecules that can interact with various biological targets.